molecular formula C10H12FN B6263785 rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis CAS No. 2307753-41-7

rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis

Cat. No.: B6263785
CAS No.: 2307753-41-7
M. Wt: 165.2
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Description

rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis: is a chiral compound with significant interest in various fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry. One common method involves the enantioselective reduction of racemic precursors using chiral catalysts or reagents. For example, the reduction of racemic isoflavanones can be achieved using sodium borohydride (NaBH4) or L-selectride under controlled conditions to obtain the desired enantiomer .

Industrial Production Methods: Industrial production of this compound may involve large-scale enantioselective synthesis using optimized catalytic processes. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOH in aqueous solution, KOtBu in organic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. For example, it may interact with muscarinic receptors, affecting neurotransmitter release and signal transduction .

Comparison with Similar Compounds

  • rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis
  • rac-(3R,4R)-3-(hydroxymethyl)piperidin-4-ol, cis

Comparison: rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis is unique due to its specific stereochemistry and the presence of both a fluorine atom and a phenyl group. This combination of features distinguishes it from other similar compounds, which may lack one or more of these characteristics .

Properties

CAS No.

2307753-41-7

Molecular Formula

C10H12FN

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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